6-Chloro-7-deazaguanine

NF-κB signaling IKK inhibition Negative control

This 6-chloro substituted 7-deazapurine is the essential synthetic intermediate for constructing β-L-nucleosides via stereoselective glycosylation and functionalized oligonucleotides through Pd-catalyzed cross-coupling. As a structurally matched negative control (IKKα/β Ki >30 μM), it is critical for assay validation in NF-κB pathway research. Ensure synthetic reproducibility and experimental specificity—procure this key heterocyclic precursor today.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
CAS No. 84955-31-7
Cat. No. B559664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-7-deazaguanine
CAS84955-31-7
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=NC(=N2)N)Cl
InChIInChI=1S/C6H5ClN4/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H3,8,9,10,11)
InChIKeyVIVLSUIQHWGALQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-7-deazaguanine (CAS 84955-31-7) Procurement Guide: Quantitative Differentiation vs. 7-Deazaguanine and Purine Analogues


6-Chloro-7-deazaguanine (CAS 84955-31-7), systematically named 2-amino-4-chloropyrrolo[2,3-d]pyrimidine, is a 7-deazapurine analogue of guanine distinguished by a 6-chloro substitution on the pyrrolo[2,3-d]pyrimidine scaffold . With a molecular weight of 168.58 g/mol and molecular formula C6H5ClN4, this compound serves as a critical synthetic intermediate for constructing 7-deazapurine nucleoside analogues and as a defined negative control in IκB kinase (IKK) pathway investigations [1]. Its differentiation from unsubstituted guanine, 7-deazaguanine, and 7-cyano-7-deazaguanine lies in quantifiable enzymatic inhibition profiles and synthetic utility derived directly from its 6-chloro moiety [2].

Why 6-Chloro-7-deazaguanine Cannot Be Replaced by Guanine, 7-Deazaguanine, or Other Purine Analogues


The 7-deazapurine scaffold is not a uniform chemical class; specific substitution patterns dictate entirely distinct biological and synthetic profiles. Unsubstituted guanine serves as a natural nucleobase substrate for multiple enzymes. 7-Deazaguanine removes the N7 nitrogen, reducing hydrogen-bonding capacity and weakening purine nucleoside phosphorylase (PNP) binding to a Ki of 200 μM [1]. Adding a 6-chloro substituent in 6-chloro-7-deazaguanine introduces a reactive halogen handle that enables nucleophilic aromatic substitution and cross-coupling reactions inaccessible to unsubstituted or merely deaza-modified analogues [2]. Critically, the absence of a 5-cyano group renders this compound inactive against IKKα and IKKβ (Ki >30 μM for both isoforms), a stark contrast to the submicromolar potency of 5-cyano-containing 7-deazaguanine derivatives [3]. Substituting this compound with a closely related analogue would either lose the synthetic reactivity required for nucleoside construction or invalidate experimental controls in IKK/NF-κB pathway assays.

Quantitative Differentiation Evidence: 6-Chloro-7-deazaguanine vs. 7-Deazaguanine and 7-Cyano-7-deazaguanine


IKKα/IKKβ Inhibition: 6-Chloro-7-deazaguanine as Defined Negative Control vs. 5-Cyano-Containing Active Analogues

6-Chloro-7-deazaguanine exhibits no meaningful inhibitory activity against IKKα and IKKβ, with Ki values exceeding 30 μM for both isoforms. This inactivity is attributed specifically to the absence of a 5-cyano group, which is present in active 7-deazaguanine-derived IKK inhibitors [1]. This compound is therefore explicitly classified and utilized as an inactive IKK molecule (lacking the critical 5-cyano group), enabling its routine deployment as a negative control in IKK/NF-κB pathway studies [2].

NF-κB signaling IKK inhibition Negative control Kinase assay

Synthetic Utility as Nucleoside Precursor: 6-Chloro Moiety Enables Glycosylation and Cross-Coupling

The 6-chloro substituent on the pyrrolo[2,3-d]pyrimidine scaffold provides a reactive handle essential for nucleoside construction. 2-Amino-6-chloro-7-deazapurine (synonymous with 6-chloro-7-deazaguanine) serves as a key precursor for stereoselective glycosylation to yield β-L-2′-deoxyribonucleosides and β-L-ribonucleosides [1]. This compound is specifically identified as a critical precursor for 7-deazapurine nucleoside analogues, enabling oligonucleotide modification and the preparation of fluorescent or functional nucleotides .

Nucleoside synthesis 7-Deazapurine Glycosylation Modified oligonucleotides

PNP Inhibitory Potency of Derived Nucleosides: 6-Chloro-7-deazapurine 2′-Deoxyribofuranoside

While 6-chloro-7-deazaguanine itself is a synthetic intermediate, its derived nucleoside, 2-amino-6-chloro-7-deazapurine 2′-deoxyribofuranoside, exhibits potent competitive inhibition of Escherichia coli PNP with a Ki of 2.3 μM [1]. This inhibition constant is several-fold lower than those observed for purine counterparts, demonstrating that the 7-deaza modification combined with 2-amino and 6-chloro substitution yields enhanced PNP binding affinity [2]. By comparison, the parent nucleobase 7-deazaguanine exhibits a substantially weaker Ki of 200 μM against human PNP, highlighting the critical contribution of the ribosyl moiety and specific substitution pattern to enzyme recognition [3].

Purine nucleoside phosphorylase PNP inhibition Enzyme kinetics E. coli PNP

Cytostatic Activity of 6-Chloro-7-deazapurine Derivatives Against Cancer Cell Lines

6-Chloro-7-deazapurine derivatives (synthesized from 6-chloro-7-deazaguanine or related 6-chloro precursors) demonstrate pronounced antiproliferative effects against human cancer cell lines. A 6-chloro-7-deazapurine derivative exhibited an IC50 of 0.98 μM against HeLa cervical cancer cells and IC50 of 0.79 μM against CFPAC-1 pancreatic cancer cells [1]. Additionally, a 6-chloro-7-deazapurine ferrocenylalkyl derivative showed IC50 of 9.07 μM against SW620 colorectal adenocarcinoma cells, outperforming related 6-chloropurine analogues (IC50 = 14.38 μM) [2].

Antiproliferative HeLa cells Cancer cell line 7-Deazapurine

Validated Application Scenarios for 6-Chloro-7-deazaguanine (CAS 84955-31-7) Based on Quantitative Evidence


Negative Control in IKK/NF-κB Pathway Inhibition Assays

6-Chloro-7-deazaguanine is validated as an inactive IKK molecule (Ki >30 μM against both IKKα and IKKβ) due to the absence of a 5-cyano group. Researchers evaluating active 7-deazaguanine-based IKK inhibitors should procure this compound as a structurally matched negative control to establish assay baseline and confirm that observed NF-κB pathway modulation is target-specific rather than scaffold-mediated [1].

Synthesis of 7-Deazapurine Nucleoside Analogues for Oligonucleotide Modification

The 6-chloro substituent provides a reactive site for stereoselective glycosylation and palladium-catalyzed cross-coupling reactions. Laboratories engaged in constructing 7-deazapurine β-L-nucleosides, 7-deazaguanosine derivatives, or functionalized oligonucleotides require this compound as the essential heterocyclic precursor . The nucleobase anion glycosylation protocol using 2-amino-6-chloro-7-deazapurine has been published and validated for producing β-L-2′-deoxyribonucleosides [2].

Synthesis of PNP Inhibitors with Defined MicroMolar Ki Values

Researchers developing purine nucleoside phosphorylase inhibitors can use 6-chloro-7-deazaguanine to synthesize 2-amino-6-chloro-7-deazapurine 2′-deoxyribofuranoside, a competitive PNP inhibitor with a published Ki of 2.3 μM against E. coli PNP [3]. This compound demonstrates that the 7-deaza modification combined with 2-amino and 6-chloro substitution yields enhanced enzyme binding affinity compared to purine counterparts and to the parent nucleobase 7-deazaguanine (Ki = 200 μM) [4].

Medicinal Chemistry: Synthesis of Cytostatic 6-(Het)aryl-7-deazapurine Ribonucleosides

6-Chloro-7-deazaguanine serves as the starting material for preparing 6-(het)aryl-7-deazapurine ribonucleosides, a class of compounds with demonstrated nanomolar cytostatic activity against cancer cell lines [5]. The 6-chloro substituent enables Suzuki-Miyaura cross-coupling with (het)arylboronic acids to install diverse C6-substituents. Derived compounds have shown IC50 values of 0.98 μM against HeLa cells and 0.79 μM against CFPAC-1 cells, while 6-chloro-7-deazapurine ferrocenylalkyl derivatives exhibit IC50 of 9.07 μM against SW620 colorectal adenocarcinoma cells [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-7-deazaguanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.